

Introduction: The Strategic Value of a Constrained Scaffold

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Compound of Interest

Compound Name: Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

CAS No.: 90482-42-1

Cat. No.: B1279422

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In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on achieving a delicate balance between potency, selectivity, and favorable pharmacokinetic properties. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic the bioactive conformation of a pharmacophore, thereby reducing the entropic penalty of binding to a biological target and often leading to enhanced potency and selectivity.[1] **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** is a prime example of such a strategically valuable building block. Its rigid bicyclic structure serves as a bioisostere for cyclohexane, offering a three-dimensional framework that is finding increasing application in the synthesis of complex biologically active molecules.[1] This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing this versatile chemical entity, ensuring its quality, and leveraging it in a key application: the synthesis of novel antiviral agents.

The core structure, a fusion of a cyclopropane and a tetrahydrofuran ring, imparts significant conformational rigidity.[2] This inherent structural constraint is particularly advantageous in the design of nucleoside analogues, where the conformation of the sugar moiety is a critical determinant of biological activity.[3][4] By locking the puckering of the furanose-like ring, the 2-

oxabicyclo[3.1.0]hexane scaffold allows for the precise presentation of pharmacophoric elements, a feature that has been exploited in the development of potent antiviral compounds.

[5][6]

Sourcing and Procurement of Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

A critical first step in any research and development program is the reliable procurement of starting materials. **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** is available from a number of chemical suppliers. However, it is crucial to note that different CAS numbers may be listed, often corresponding to different stereoisomers or closely related analogues. The specific stereochemistry of the bicyclic system can have a profound impact on the biological activity of the final compound, and thus, careful consideration of the desired isomer is paramount.

Below is a comparative table of suppliers offering **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** and its isomers. Researchers are advised to contact the suppliers directly to obtain certificates of analysis and confirm the specific stereochemistry of the offered product.

Supplier	Product Name	CAS Number	Molecular Formula	Purity
Santa Cruz Biotechnology	ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate	Not specified	C8H12O3	Not specified
Fluorochem	Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate	Not specified	C9H12O3	95%
CymitQuimica	2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester	90482-42-1	C8H12O3	Not specified
Sigma-Aldrich	ethyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate	1622218-77-2	C8H12O3	Not specified
ChemScene	Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate	81056-11-3	C8H12O3	>98%

Quality Assessment and Analytical Characterization

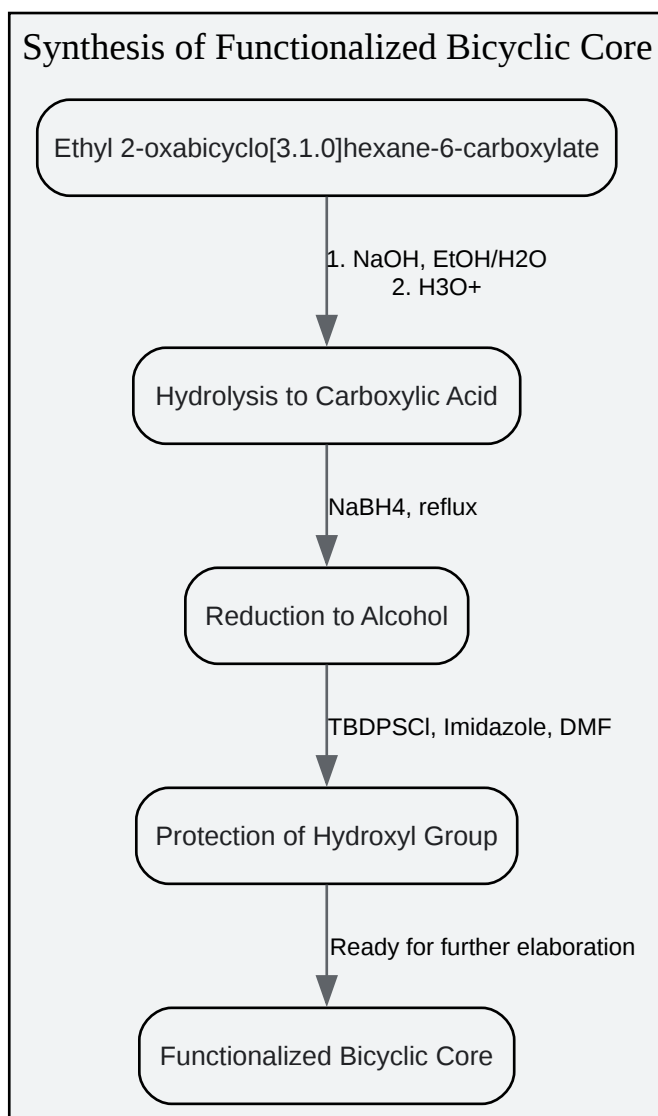
Ensuring the identity and purity of **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** is a non-negotiable prerequisite for its use in synthesis. A self-validating system of protocols relies on rigorous analytical characterization of all starting materials. The primary techniques for verifying the structure and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should exhibit characteristic signals for the ethyl ester group (a quartet and a triplet) and a complex series of multiplets corresponding to the protons on the bicyclic core. The integration of these signals should be consistent with the number of protons in each environment. The ^{13}C NMR spectrum will provide evidence for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the bicyclic framework.[7]
- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the compound. A high-quality sample should ideally show a single major peak under various solvent conditions. The presence of significant secondary peaks would indicate impurities that may need to be removed by chromatography before proceeding with the synthesis.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a molecular ion peak corresponding to the calculated mass of $\text{C}_8\text{H}_{12}\text{O}_3$ (156.18 g/mol).[8][9]

Application in the Synthesis of Antiviral Nucleoside Analogues: A Step-by-Step Protocol

The utility of **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** as a synthetic intermediate is well-demonstrated in the preparation of conformationally restricted nucleoside analogues.[3] The following protocol outlines a representative synthetic sequence for the conversion of this building block into a functionalized bicyclic core, ready for coupling with a nucleobase. This protocol is adapted from established methodologies for the synthesis of related bicyclo[3.1.0]hexane systems.[5]

Workflow for the Synthesis of a Functionalized Bicyclic Core



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Caption: Synthetic workflow for the conversion of **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** to a protected alcohol intermediate.

Experimental Protocol

Step 1: Saponification of the Ethyl Ester

- Rationale:** The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions. The resulting carboxylate salt is then protonated in an acidic workup.

- Procedure:
 - Dissolve **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** (1.0 eq) in a mixture of ethanol and water (3:1).
 - Add sodium hydroxide (1.1 eq) and stir the reaction mixture at room temperature for 16 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Remove the ethanol under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.
 - Extract the product with ethyl acetate (3 x 50 mL).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol

- Rationale: The carboxylic acid is reduced to the primary alcohol. Sodium borohydride is a suitable reducing agent for this transformation when the reaction is refluxed in an alcoholic solvent.^[5]
- Procedure:
 - Dissolve the crude carboxylic acid from the previous step in ethanol.
 - Add sodium borohydride (5.0 eq) portion-wise at room temperature.
 - Heat the reaction mixture to reflux for 3 hours.
 - Cool the reaction to 0 °C and slowly add 2N HCl to quench the excess sodium borohydride.

- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to obtain the desired hydroxymethyl bicyclic core.

Step 3: Protection of the Primary Alcohol

- Rationale: The primary alcohol is protected to prevent its interference in subsequent reactions, such as the coupling with a nucleobase. A silyl ether, such as a tert-butyldiphenylsilyl (TBDPS) group, is a robust protecting group that is stable to a wide range of reaction conditions and can be selectively removed later in the synthesis.^[5]
- Procedure:
 - Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
 - Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCI, 1.2 eq).
 - Stir the reaction at room temperature overnight.
 - Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the product by silica gel column chromatography to yield the TBDPS-protected bicyclic core.

This protected intermediate is now a versatile building block that can be further elaborated, for instance, by opening the epoxide ring and subsequently coupling with various nucleobases to generate a library of novel nucleoside analogues for antiviral screening.

Conclusion and Future Perspectives

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a valuable and versatile building block for the synthesis of complex molecular architectures. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of potent and selective therapeutic agents. While its application in the synthesis of antiviral nucleoside analogues is a prominent example, its utility extends to other areas of medicinal chemistry, including the development of metabotropic glutamate receptor modulators for the treatment of neurological disorders.^{[1][10]} As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow, the importance of scaffolds like **Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate** in drug discovery is set to increase. Future research will likely focus on the development of new synthetic methodologies to access a wider range of stereoisomers and functionalized derivatives of this promising bicyclic system.

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